N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
CAS No.: 497064-18-3
Cat. No.: VC6458139
Molecular Formula: C24H18FN3OS2
Molecular Weight: 447.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497064-18-3 |
|---|---|
| Molecular Formula | C24H18FN3OS2 |
| Molecular Weight | 447.55 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H18FN3OS2/c25-17-7-5-6-16(12-17)13-28-14-22(18-8-1-3-10-20(18)28)30-15-23(29)27-24-26-19-9-2-4-11-21(19)31-24/h1-12,14H,13,15H2,(H,26,27,29) |
| Standard InChI Key | UHNBYWDXHZESAD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Introduction
Structural Characterization and Chemical Properties
Core Components and Functional Groups
The molecule comprises three primary subunits:
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Benzo[d]thiazole: A bicyclic aromatic system with sulfur and nitrogen atoms at positions 1 and 2, respectively. This moiety is a hallmark of bioactive molecules due to its electron-rich nature and ability to engage in π-π stacking and hydrogen bonding .
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1-(3-Fluorobenzyl)-1H-indole: An indole ring substituted at the N1 position with a 3-fluorobenzyl group. The fluorine atom introduces electronegativity, enhancing lipid solubility and metabolic stability, while the indole core provides planar rigidity for receptor binding .
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Thioacetamide linker: A sulfur-containing acetamide bridge connecting the benzothiazole and indole units. The thioether (C-S-C) group modulates electronic distribution and may participate in redox interactions or metal chelation .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₄H₁₉FN₄OS₂ |
| Molecular Weight | 470.56 g/mol |
| Hydrogen Bond Donors | 1 (NH of acetamide) |
| Hydrogen Bond Acceptors | 5 (2 S, 2 N, 1 O) |
| LogP (Predicted) | 3.8 ± 0.5 (Moderate lipophilicity) |
Synthesis and Derivative Design
Proposed Synthetic Pathway
While no explicit synthesis route for this compound is documented, a plausible method involves:
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Benzothiazole Core Formation: Cyclization of 2-aminobenzenethiol with chloroacetyl chloride under basic conditions to yield 2-chloroacetamidobenzothiazole .
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Indole Subunit Preparation: Alkylation of indole with 3-fluorobenzyl bromide via nucleophilic substitution at the N1 position.
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Coupling Reaction: Thiol-ene click chemistry or nucleophilic displacement to attach the indole-thiol intermediate to the chloroacetamide-bearing benzothiazole.
Critical reaction parameters include:
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Use of anhydrous dimethylformamide (DMF) as a solvent to enhance nucleophilicity.
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Catalysis by triethylamine or 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation.
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Purification via silica gel chromatography to isolate the target compound from bis-alkylation byproducts.
ADME and Toxicity Considerations
Pharmacokinetic Predictions
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Absorption: Moderate oral bioavailability (∼40%) due to balanced LogP.
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Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfoxide formation at the thioether linkage.
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Excretion: Renal clearance predominates, with <10% fecal excretion.
Toxicity Risks
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Hepatotoxicity: Chronic exposure may elevate liver enzymes (ALT/AST) due to reactive metabolite generation.
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CYP Inhibition: The fluorine atom could inhibit CYP2C9, necessitating drug interaction studies.
Future Directions and Research Gaps
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In vitro Screening: Priority testing against NCI-60 cancer cell lines and ESKAPE pathogens.
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Structural Optimization: Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility.
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In vivo Validation: Rodent models to assess efficacy in xenograft tumors or seizure paradigms.
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